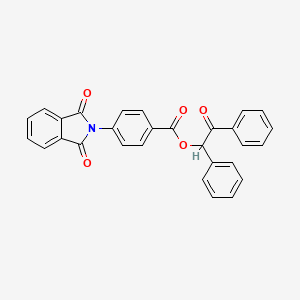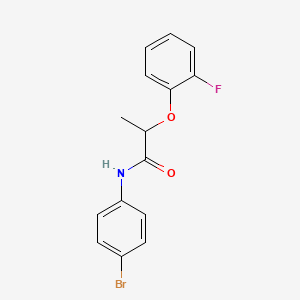
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide
Overview
Description
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom on the phenyl ring and a fluorine atom on the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:
Formation of 2-(2-fluorophenoxy)propanoic acid: This can be achieved by reacting 2-fluorophenol with a suitable propanoic acid derivative under basic conditions.
Amidation Reaction: The 2-(2-fluorophenoxy)propanoic acid is then reacted with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and phenoxy rings.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides, amines, and organometallic compounds.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced amides or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Biological Pathways: It may influence various biological pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide can be compared with similar compounds such as:
N-(4-chlorophenyl)-2-(2-fluorophenoxy)propanamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(2-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-2-(2-methoxyphenoxy)propanamide: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in this compound provides unique chemical properties, including enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10(20-14-5-3-2-4-13(14)17)15(19)18-12-8-6-11(16)7-9-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGBELNWNXASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044261.png)
![6-{3-[1-(dimethylamino)ethyl]phenyl}nicotinamide](/img/structure/B4044262.png)

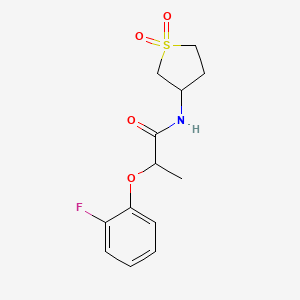
![ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4044279.png)
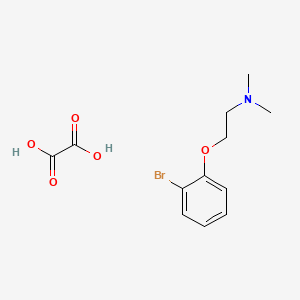
![ethyl (4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B4044308.png)
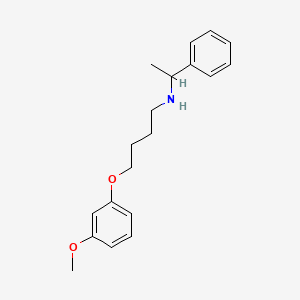
![1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044330.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4044334.png)
![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044348.png)
![1-[3-(2-Bromophenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4044354.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B4044362.png)
